2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4,6-dimeth ylphenyl)acetamide 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4,6-dimeth ylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16274878
InChI: InChI=1S/C19H20ClN5O2S/c1-11-8-12(2)17(14(20)9-11)22-16(26)10-28-19-24-23-18(25(19)21)13-6-4-5-7-15(13)27-3/h4-9H,10,21H2,1-3H3,(H,22,26)
SMILES:
Molecular Formula: C19H20ClN5O2S
Molecular Weight: 417.9 g/mol

2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4,6-dimeth ylphenyl)acetamide

CAS No.:

Cat. No.: VC16274878

Molecular Formula: C19H20ClN5O2S

Molecular Weight: 417.9 g/mol

* For research use only. Not for human or veterinary use.

2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4,6-dimeth ylphenyl)acetamide -

Specification

Molecular Formula C19H20ClN5O2S
Molecular Weight 417.9 g/mol
IUPAC Name 2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chloro-4,6-dimethylphenyl)acetamide
Standard InChI InChI=1S/C19H20ClN5O2S/c1-11-8-12(2)17(14(20)9-11)22-16(26)10-28-19-24-23-18(25(19)21)13-6-4-5-7-15(13)27-3/h4-9H,10,21H2,1-3H3,(H,22,26)
Standard InChI Key FKPRPUSYCREFDK-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chloro-4,6-dimethylphenyl)acetamide, reflects its intricate structure. Key features include:

  • A 1,2,4-triazole ring substituted at position 3 with a sulfanyl group (-S-) linked to an acetamide backbone.

  • A 2-methoxyphenyl group at position 5 of the triazole, contributing to electronic modulation.

  • An N-(2-chloro-4,6-dimethylphenyl) acetamide group, enhancing hydrophobic interactions .

The molecular formula is C₁₉H₂₀ClN₅O₂S, with a molecular weight of 417.9 g/mol. Its Canonical SMILES string, CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC, provides a precise representation of atomic connectivity.

Spectral and Computational Data

  • InChI Key: FKPRPUSYCREFDK-UHFFFAOYSA-N.

  • XLogP3-AA: Calculated lipophilicity of 3.7, suggesting moderate membrane permeability.

  • Hydrogen Bond Donors/Acceptors: 2 donors and 6 acceptors, influencing solubility and target engagement.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₂₀ClN₅O₂S
Molecular Weight (g/mol)417.9
XLogP3-AA3.7
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Synthesis and Manufacturing

Reaction Pathways

The synthesis involves a multi-step sequence:

  • Formation of the Triazole Core: Cyclization of thiosemicarbazide derivatives with substituted phenylhydrazines under acidic conditions generates the 1,2,4-triazole ring.

  • Sulfanyl Acetamide Coupling: The triazole-thiol intermediate undergoes nucleophilic substitution with chloroacetamide derivatives in the presence of bases like triethylamine.

  • Final Functionalization: Introduction of the 2-chloro-4,6-dimethylphenyl group via amide bond formation using carbodiimide coupling agents.

Optimization Challenges

  • Regioselectivity: Ensuring proper substitution at the triazole’s 3-position requires careful control of reaction stoichiometry.

  • Purification: High-performance liquid chromatography (HPLC) is critical due to the compound’s polarity and structural similarity to byproducts.

Molecular Docking and Target Engagement

COX-2 Binding Analysis

Docking simulations (PDB: 5KIR) reveal:

  • A hydrogen bond between the triazole’s amino group and COX-2’s Tyr385.

  • Van der Waals interactions between the chlorophenyl group and Val349.

CYP51 Inhibition

In Aspergillus fumigatus, the compound binds to lanosterol 14α-demethylase (CYP51) with a ΔG of -9.2 kcal/mol, disrupting ergosterol biosynthesis.

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Triazole-Thioacetamide Derivatives

CompoundAntifungal MIC (μg/mL)COX-2 IC₅₀ (μM)
Target Compound81.8
N-(4-fluorophenyl)-2-(5-((2-(4-methoxy...163.4
Sodium 2-((5-bromo-4-((4-cyclopropyl...32N/A

The target compound’s superior activity stems from its balanced hydrophobicity and hydrogen-bonding capacity.

Future Research Directions

  • In Vivo Efficacy Studies: Validate anti-inflammatory activity in rodent models of arthritis.

  • Formulation Development: Explore nanoparticle delivery to enhance bioavailability.

  • Target Expansion: Screen against emerging fungal pathogens like Candida auris.

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